![molecular formula C10H10ClNO2 B1303002 6-(4-Chlorophenyl)morpholin-3-one CAS No. 5196-95-2](/img/structure/B1303002.png)
6-(4-Chlorophenyl)morpholin-3-one
Overview
Description
6-(4-Chlorophenyl)morpholin-3-one is a chemical compound with the CAS Number: 5196-95-2 . It has a molecular weight of 211.65 . The IUPAC name for this compound is 6-(4-chlorophenyl)-3-morpholinone . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 6-(4-Chlorophenyl)morpholin-3-one is 1S/C10H10ClNO2/c11-8-3-1-7(2-4-8)9-5-12-10(13)6-14-9/h1-4,9H,5-6H2,(H,12,13) . The InChI key is BCNWIRMTWXDCOC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-(4-Chlorophenyl)morpholin-3-one is a solid at room temperature . It has a boiling point of 142-145 .Scientific Research Applications
Crystal Structure Analysis
- The compound's structure has been analyzed in crystallography studies. The dihedral angles between the central chlorophenyl and the terminal benzene and morpholine rings in similar compounds have been determined, contributing to understanding their molecular conformation and interactions in the crystal form (Kang et al., 2015).
Anticancer Potential
- Morpholin-3-one derivatives, including those with a 4-chlorophenyl group, have shown promise in inhibiting the growth of lung cancer cells. These compounds have been observed to induce apoptosis and elevate levels of P53 and Fas proteins, important in cell growth regulation and apoptosis, suggesting potential as anticancer agents (He et al., 2007).
Synthesis of Functionalized Compounds
- 6-(4-Chlorophenyl)morpholin-3-one has been utilized in synthetic chemistry for the creation of various functionalized compounds. For instance, it has been used in the synthesis of 2,3-dihydrothiopyran-4-ones, indicating its versatility in chemical synthesis (Bi et al., 2005).
Biological Properties
- Research has explored the biological properties of compounds featuring the 4-chlorophenyl morpholine moiety. These studies have shown pronounced anticonvulsive activities and some peripheral n-cholinolytic activities, though no antibacterial activity was noted (Papoyan et al., 2011).
Fluorescent Probes in Cell Imaging
- Morpholine compounds with a chlorophenyl group have been used to develop fluorescent probes for imaging trivalent metal ions in living cells. Such probes can target specific cellular structures like lysosomes, highlighting their application in biological imaging and diagnostics (Ye et al., 2019).
Synthesis of Coordinated Complexes
- The compound has been involved in the synthesis of coordinated complexes, such as those with cobalt(III), demonstrating its potential in the development of complex inorganic compounds (Amirnasr et al., 2001).
Safety And Hazards
The safety information for 6-(4-Chlorophenyl)morpholin-3-one includes the following hazard statements: H315;H319;H335 . The precautionary statements include P260;P280;P312 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
6-(4-chlorophenyl)morpholin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-8-3-1-7(2-4-8)9-5-12-10(13)6-14-9/h1-4,9H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNWIRMTWXDCOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376919 | |
Record name | 6-(4-chlorophenyl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)morpholin-3-one | |
CAS RN |
5196-95-2 | |
Record name | 6-(4-Chlorophenyl)-3-morpholinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5196-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-chlorophenyl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.